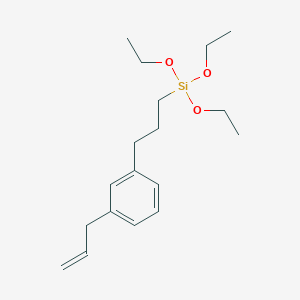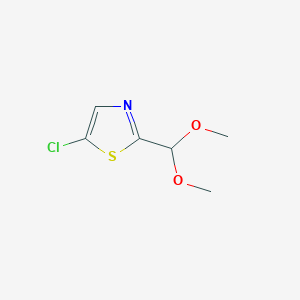
M-Allylphenylpropyltriethoxysilane
説明
M-Allylphenylpropyltriethoxysilane is a chemical compound with the molecular formula C18H30O3Si . It has a molecular weight of 322.51 . The compound is also known by its Chemical Abstracts Service (CAS) number, 1356114-60-7 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 30 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom . The exact structure can be found in the MOL file with the MDL Number MFCD09953824 .Physical And Chemical Properties Analysis
This compound has a boiling point of 108-110°C at 0.5 atmospheric pressure . Its density is predicted to be 0.956±0.06 g/cm3 . The refractive index is 1.4278 . The flash point is greater than 110°C (>230°F) . It has a specific gravity of 0.956 . It also has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .科学的研究の応用
General Catalytic Allylation
A study demonstrated the catalytic allylation of carbonyl compounds using allyltrimethoxysilane, indicating its potential in organic synthesis processes. This reaction was efficient at ambient temperature, signifying the compound's utility in mild reaction conditions (Yamasaki et al., 2002).
Carbosilane Dendrimers Synthesis
Research on the synthesis of carbosilane dendrimers containing peripheral (cyclopentadienyl)(aryloxy)titanium(IV) units showed the utility of similar compounds in creating advanced molecular structures, which could have applications in materials science (Arévalo et al., 2001).
Hybrid Electrolytes for Fuel Cells
A study on epoxy-polystyrene-silica sol-gel membranes with high proton conductivity indicated the use of 2-allylphenol in developing hybrid electrolytes. This suggests potential applications in energy conversion and storage devices like fuel cells (Mosa et al., 2010).
Surface Modification for Adhesion
Research on optimizing silica silanization by 3-aminopropyltriethoxysilane highlights the role of similar compounds in enhancing the adhesion between different materials, crucial for various industrial applications (Howarter & Youngblood, 2006).
Catalytic Reactions in Aqueous Media
The use of allyltrimethoxysilane in allylation reactions of carbonyl compounds in aqueous media points to its effectiveness in catalysis under environmentally benign conditions (Aoyama et al., 2003).
Benzoxazine Isomers Synthesis
A study on the synthesis and polymerization behavior of benzoxazine isomers from o-allylphenol suggests applications in polymer science, particularly in developing materials with specific thermal and mechanical properties (Liu et al., 2014).
Safety and Hazards
将来の方向性
While specific future directions for M-Allylphenylpropyltriethoxysilane are not available, the field of chemical synthesis and analysis is rapidly evolving . New methodologies and technologies are being developed to improve the synthesis, characterization, and application of chemical compounds. These advancements could potentially impact the future research and applications of this compound.
特性
IUPAC Name |
triethoxy-[3-(3-prop-2-enylphenyl)propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-5-11-17-12-9-13-18(16-17)14-10-15-22(19-6-2,20-7-3)21-8-4/h5,9,12-13,16H,1,6-8,10-11,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHSOCGGKXGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1=CC(=CC=C1)CC=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213392 | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356114-60-7 | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate](/img/structure/B3099868.png)



![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)






